molecular formula C21H19F3N2O3S2 B2547808 4-(pentyloxy)-N-[4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide CAS No. 477554-77-1

4-(pentyloxy)-N-[4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2547808
CAS No.: 477554-77-1
M. Wt: 468.51
InChI Key: CWBJADDDJXMWNL-UHFFFAOYSA-N
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Description

4-(pentyloxy)-N-[4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Scientific Research Applications

4-(pentyloxy)-N-[4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: Due to its unique structural features, this compound can be used in the development of advanced materials, such as organic semiconductors or liquid crystals.

    Biological Studies: It can be used as a probe in biological studies to investigate the interactions between small molecules and biological macromolecules.

    Industrial Applications: This compound can be utilized in the synthesis of other complex organic molecules, serving as an intermediate in various industrial processes.

Preparation Methods

The synthesis of 4-(pentyloxy)-N-[4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Benzamide Core: This step involves the reaction of 4-(pentyloxy)benzoic acid with an amine to form the benzamide core.

    Introduction of the Thiazole Ring: The thiazole ring is introduced through a cyclization reaction involving thiourea and a halogenated precursor.

    Attachment of the Thiophene Group: The thiophene group is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Addition of the Trifluoroacetyl Group: The trifluoroacetyl group is introduced through an acylation reaction using trifluoroacetic anhydride.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

4-(pentyloxy)-N-[4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups such as ketones or nitro groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzamide core or the thiazole ring, using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-(pentyloxy)-N-[4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

4-(pentyloxy)-N-[4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide can be compared with other similar compounds, such as:

    4-(pentyloxy)-N-[4-(thiophen-2-yl)-5-(acetyl)-1,3-thiazol-2-yl]benzamide: This compound lacks the trifluoroacetyl group, which may result in different chemical and biological properties.

    4-(pentyloxy)-N-[4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]aniline: This compound has an aniline group instead of a benzamide group, potentially altering its reactivity and interactions with biological targets.

    4-(pentyloxy)-N-[4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzoic acid: This compound features a carboxylic acid group, which may influence its solubility and ability to form hydrogen bonds.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-pentoxy-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N2O3S2/c1-2-3-4-11-29-14-9-7-13(8-10-14)19(28)26-20-25-16(15-6-5-12-30-15)17(31-20)18(27)21(22,23)24/h5-10,12H,2-4,11H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBJADDDJXMWNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C(F)(F)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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